molecular formula C10H6N2O B2715751 9H-imidazo[1,5-a]indol-9-one CAS No. 1823224-32-3

9H-imidazo[1,5-a]indol-9-one

Cat. No.: B2715751
CAS No.: 1823224-32-3
M. Wt: 170.171
InChI Key: DHQCBLFWCCQJNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9H-imidazo[1,5-a]indol-9-one: is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and an indole ring.

Scientific Research Applications

Chemistry: 9H-imidazo[1,5-a]indol-9-one is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor modulators. These properties make them candidates for drug development .

Medicine: The compound and its derivatives have shown promise in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. Their ability to interact with biological targets makes them valuable in therapeutic research .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties .

Safety and Hazards

The safety information for 9H-imidazo[1,5-a]indol-9-one indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram and the signal word “warning”. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P280, P305+351+338 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-imidazo[1,5-a]indol-9-one typically involves the construction of the imidazole ring onto an indole scaffold. One common method is the [4 + 1] annulation, which involves the reaction of an indole derivative with a suitable one-carbon synthon under transition metal-catalyzed conditions . Another approach is the C–H activation/cyclization method, which allows for the direct formation of the imidazole ring on the indole core .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring the scalability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions: 9H-imidazo[1,5-a]indol-9-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce alkyl, aryl, or other functional groups.

Mechanism of Action

The mechanism by which 9H-imidazo[1,5-a]indol-9-one exerts its effects is largely dependent on its interaction with molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. In receptor modulation, the compound can interact with receptor sites, altering signal transduction pathways .

Comparison with Similar Compounds

    Indole: A simpler structure with a single fused ring system.

    Imidazole: A five-membered ring containing two nitrogen atoms.

    Benzimidazole: Similar to imidazole but with a fused benzene ring.

Uniqueness: 9H-imidazo[1,5-a]indol-9-one is unique due to its fused ring system that combines the properties of both imidazole and indole. This fusion results in distinct electronic and steric properties, making it a versatile scaffold for various applications .

Properties

IUPAC Name

imidazo[1,5-a]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c13-10-7-3-1-2-4-8(7)12-6-11-5-9(10)12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQCBLFWCCQJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CN=CN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.